molecular formula C28H21N5O3S B11283916 N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11283916
M. Wt: 507.6 g/mol
InChI Key: DHMPPNDIISOPEL-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with additional phenoxyphenyl and tosyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a cycloaddition reaction between an azide and an alkyne. This step can be catalyzed by copper(I) salts under mild conditions.

    Quinazoline Core Construction: The quinazoline core is usually constructed through a condensation reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the Phenoxyphenyl Group: This step involves the nucleophilic substitution of a halogenated quinazoline intermediate with a phenoxyphenyl group.

    Tosylation: The final step is the tosylation of the triazoloquinazoline intermediate, which is typically achieved using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazole ring or the quinazoline core, potentially yielding dihydro derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the tosyl group, which can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the tosyl group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazoloquinazoline derivatives.

    Substitution: Various substituted triazoloquinazolines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies as a potential inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug discovery and development.

Medicine

In medicine, the compound’s structural features suggest potential applications as an anticancer or antimicrobial agent. Research is ongoing to evaluate its efficacy and safety in various biological assays.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and quinazoline moieties are key to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, inhibition of enzyme activity can result in the suppression of cellular processes critical for cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine

Uniqueness

Compared to similar compounds, N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine stands out due to its unique combination of functional groups. The presence of the phenoxyphenyl and tosyl groups enhances its chemical reactivity and potential for diverse applications. Additionally, its structural complexity allows for more specific interactions with biological targets, potentially leading to higher efficacy in therapeutic applications.

Properties

Molecular Formula

C28H21N5O3S

Molecular Weight

507.6 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C28H21N5O3S/c1-19-11-17-23(18-12-19)37(34,35)28-27-30-26(24-9-5-6-10-25(24)33(27)32-31-28)29-20-13-15-22(16-14-20)36-21-7-3-2-4-8-21/h2-18H,1H3,(H,29,30)

InChI Key

DHMPPNDIISOPEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)OC6=CC=CC=C6

Origin of Product

United States

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